AP-1 Transcriptional Inhibition: Momordin I Outperforms Momordin Id and Ie
In a gel-shift assay quantifying Jun/Fos-DNA binding inhibition, momordin I exhibited the strongest AP-1 inhibitory activity among the three co-isolated congeners, with an IC50 of 22.8 μg/mL measured by liquid scintillation counting of the retarded band [1]. Momordin Id and Ie were also tested in the same assay system and were explicitly reported as less active, establishing momordin I as the most potent AP-1 inhibitor within this structural subfamily [1].
| Evidence Dimension | AP-1 (Jun/Fos) DNA-binding inhibition potency |
|---|---|
| Target Compound Data | IC50 = 22.8 μg/mL |
| Comparator Or Baseline | Momordin Id and Momordin Ie (exact IC50 values not reported; described as weaker inhibitors) |
| Quantified Difference | Momordin I designated as the strongest inhibitor among the three; IC50 values for Id and Ie are higher than 22.8 μg/mL |
| Conditions | Cell-free gel mobility shift assay with liquid scintillation counting; Jun/Fos protein-DNA complex |
Why This Matters
For researchers studying AP-1-dependent transcriptional programs (oncogenesis, inflammation, osteoclastogenesis), momordin I provides the highest on-target potency within the momordin congener series, enabling lower working concentrations and reduced off-target risk compared to momordin Id or Ie.
- [1] Lee DK, Kim B, Lee SG, Gwon HJ, Moon EY, Hwang HS, Seong SK, Lee M, Lim MJ, Sung HJ, Shin DH, Yoon SJ, Yang CH. Momordins inhibit both AP-1 function and cell proliferation. Anticancer Res. 1998;18(1A):119-124. View Source
